2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the 1,4-dioxinoquinoline-acetamide class, characterized by a fused dioxane-quinoline core and an acetamide side chain. Its structure includes a 4-chlorobenzoyl group at the 8-position of the quinoline ring and a 3,4-dimethoxyphenyl moiety attached to the acetamide nitrogen. The chlorine atom enhances electron-withdrawing effects, while the dimethoxy group may modulate hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O7/c1-35-22-8-7-18(11-23(22)36-2)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-21(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSUVFYYWTWIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : Often achieved through Friedländer synthesis.
- Introduction of the Dioxin Ring : Accomplished via cyclization reactions.
- Substitution Reactions : Involving nucleophilic substitutions to introduce functional groups.
- Final Coupling : Using coupling agents to achieve the desired molecular structure.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation.
- Antimicrobial Properties : Investigated for effectiveness against various pathogens, potentially acting by disrupting metabolic pathways.
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials:
- Polymer Synthesis : Its unique structure allows it to be used as a precursor in creating functionalized polymers with specific properties.
- Coordination Chemistry : Acts as a ligand in coordination compounds due to its ability to form stable complexes.
Biological Research
The biological implications of this compound are extensive:
- Mechanism of Action : It interacts with specific enzymes or receptors, leading to various biological effects such as inhibition or activation depending on the target.
- Target Identification : Ongoing research aims to elucidate its specific biological targets and pathways involved in its activity.
Anticancer Studies
Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. For example:
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells through reactive oxygen species (ROS) generation.
Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology indicated that the compound showed significant antibacterial activity against multi-drug resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Benzoyl/4-Substituted Benzoyl: Ethoxy and methoxy groups introduce steric and electronic variations. Ethoxy’s larger size may hinder binding in sterically restricted pockets .
- Acetamide Aryl Group: 3,4-Dimethoxyphenyl (Target): Two methoxy groups enhance hydrogen-bond acceptor capacity compared to mono-methoxy or dimethylphenyl derivatives, possibly improving interaction with polar residues in enzymes/receptors .
Physicochemical and Pharmacological Differences
- Lipophilicity (LogP) : The target compound’s higher logP (~4.2) vs. analogues (~3.5–3.8) suggests greater membrane permeability but may increase off-target binding risks .
- Molecular Weight : The target’s larger size (~520 g/mol) compared to simpler analogues (e.g., 337.6 g/mol in ) could influence pharmacokinetics (e.g., absorption, distribution) .
- Synthetic Complexity: The dioxinoquinoline core requires multi-step synthesis, similar to ’s methods for spiro compounds. Chlorobenzoyl introduction likely involves Friedel-Crafts acylation or Suzuki coupling .
Biological Activity
The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives. It features a unique structure that includes a quinoline core, dioxin ring, and various substituents such as chlorobenzoyl and methoxyphenyl groups. This composition suggests potential biological activities that are of interest in medicinal chemistry and related fields.
- IUPAC Name: this compound
- Molecular Formula: C27H21ClN2O6
- Molecular Weight: 504.92 g/mol
- CAS Number: 866341-96-0
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Activity
- In Vitro Studies : Initial studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various human cancer cell lines. For example, derivatives of quinoline have shown effectiveness comparable to established chemotherapeutics like cisplatin in inhibiting tumor growth in vitro .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is often linked to the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways involving cyclin-dependent kinases (CDKs) .
Antibacterial Activity
- Broad-Spectrum Efficacy : Certain derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus .
- Comparative Studies : In comparative studies with known antibiotics, some derivatives demonstrated superior efficacy against specific strains of bacteria .
Anti-inflammatory Activity
- Enzyme Inhibition : Preliminary assays indicate that the compound may possess anti-inflammatory properties through the inhibition of lipoxygenase enzymes involved in inflammatory pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Showed antibacterial activity with MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus. |
| Study C | Investigated anti-inflammatory properties through lipoxygenase inhibition assays with promising results indicating potential therapeutic applications. |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often depends on the electronic properties and spatial orientation of substituents on the aromatic rings. Studies suggest that electron-withdrawing groups enhance antibacterial and anticancer activities by stabilizing reactive intermediates during metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
